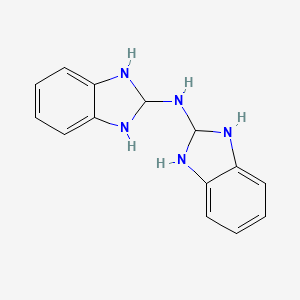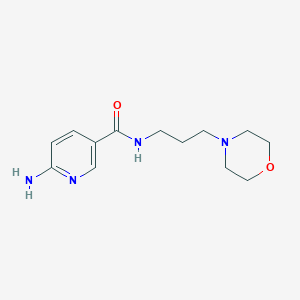
6-amino-N-(3-morpholinopropyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-N-(3-morpholinopropyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of nicotinamide, which is known for its role in biological systems, particularly in redox reactions and as a precursor to NAD+ and NADP+.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 3-morpholinopropylamine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield.
化学反応の分析
Types of Reactions
6-amino-N-(3-morpholinopropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
科学的研究の応用
6-amino-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving NAD+ and NADP+.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-amino-N-(3-morpholinopropyl)nicotinamide involves its interaction with NADP±dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD). By inhibiting G6PD, the compound leads to ATP depletion and increased reactive oxygen species (ROS) levels, which can induce cell death in cancer cells . This mechanism makes it a potential candidate for combination therapy with DNA-crosslinking agents like cisplatin.
類似化合物との比較
Similar Compounds
6-aminonicotinamide: A precursor to 6-amino-N-(3-morpholinopropyl)nicotinamide, known for its role as a G6PD inhibitor.
3-morpholinopropylamine: A related compound used in the synthesis of various derivatives.
Nicotinamide: A well-known compound involved in NAD+ and NADP+ synthesis.
Uniqueness
This compound is unique due to its combined structural features of nicotinamide and morpholine, which confer distinct biological activities. Its ability to inhibit G6PD and deplete ATP levels sets it apart from other similar compounds, making it a promising candidate for further research and potential therapeutic applications .
特性
CAS番号 |
827588-12-5 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
6-amino-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c14-12-3-2-11(10-16-12)13(18)15-4-1-5-17-6-8-19-9-7-17/h2-3,10H,1,4-9H2,(H2,14,16)(H,15,18) |
InChIキー |
KZDTYRCQGJVYPK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
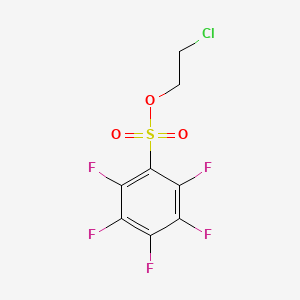
![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)
![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
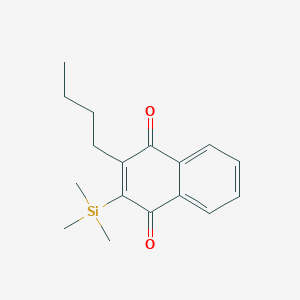


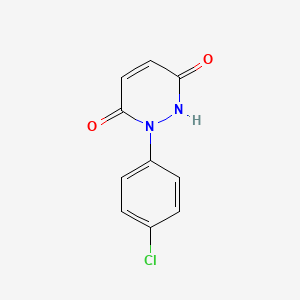
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)

